molecular formula C7H4N4O4 B1621818 5,7-dinitro-5H-indazole CAS No. 31208-76-1

5,7-dinitro-5H-indazole

Cat. No.: B1621818
CAS No.: 31208-76-1
M. Wt: 208.13 g/mol
InChI Key: HXLLQLZHBAIIRN-UHFFFAOYSA-N
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Description

5,7-Dinitro-5H-indazole is a nitro-substituted indazole derivative characterized by two nitro groups at positions 5 and 7 of the fused bicyclic aromatic system. Indazole scaffolds are widely studied in medicinal chemistry due to their structural versatility and biological relevance. However, none of the provided evidence sources explicitly describe this compound, necessitating inferred comparisons based on structurally related molecules discussed in the literature .

Properties

CAS No.

31208-76-1

Molecular Formula

C7H4N4O4

Molecular Weight

208.13 g/mol

IUPAC Name

5,7-dinitro-5H-indazole

InChI

InChI=1S/C7H4N4O4/c12-10(13)5-1-4-3-8-9-7(4)6(2-5)11(14)15/h1-3,5H

InChI Key

HXLLQLZHBAIIRN-UHFFFAOYSA-N

SMILES

C1=C2C=NN=C2C(=CC1[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C2C=NN=C2C(=CC1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-Methyl-6,7-Dihydro-1H-Indazol-5(4H)-one
  • Structure : This compound () features a saturated indazole core with a methyl group at position 1 and a ketone at position 3. Unlike 5,7-dinitro-5H-indazole, it lacks nitro groups and has reduced aromaticity due to partial saturation.
  • Biological Activity: The methyl derivative is noted for anti-inflammatory and neuroprotective effects, whereas nitro groups in aromatic systems (e.g., in nitrofurans) are often linked to antimicrobial or antiparasitic activity. This suggests divergent therapeutic applications .
2.2. 6-(Benzo[d][1,3]Dioxol-5-Yloxy)-5-Fluoro-1H-Benzo[d]Imidazole ()
  • Structure: A benzimidazole derivative with fluorine and benzodioxol substituents.
  • Synthesis : Both compounds likely require similar synthetic conditions (e.g., nitrogen atmosphere, DMF solvent, and heating). However, the introduction of nitro groups in this compound may demand harsher nitration conditions compared to fluorination or etherification steps in .
  • Electronic Effects : Fluorine and nitro groups both deactivate the aromatic ring, but nitro groups are stronger electron-withdrawing substituents, which could stabilize negative charges or influence intermolecular interactions in crystal packing .
2.3. Triazinoquinoxaline Derivatives ()
  • Structure: These compounds (e.g., triazino[5,6-b]quinoxaline) share fused heterocyclic frameworks but lack the indazole core.
  • Reactivity: The triazinoquinoxaline synthesis involves hydrazine derivatives and acetic acid, contrasting with indazole nitration pathways. This highlights the divergent synthetic strategies for nitro-substituted vs. nitrogen-rich heterocycles .

Key Data Table: Comparative Analysis

Property This compound (Inferred) 1-Methyl-6,7-Dihydro-1H-Indazol-5(4H)-one 6-(Benzo[d][1,3]Dioxol-5-Yloxy)-5-Fluoro-1H-Benzo[d]Imidazole
Core Structure Indazole with nitro groups Partially saturated indazole with methyl/ketone Benzimidazole with benzodioxol/fluorine
Substituent Effects Strong electron-withdrawing (NO₂) Electron-donating (CH₃) and polar (C=O) Moderate electron-withdrawing (F, benzodioxol)
Synthetic Conditions Likely nitration under acidic conditions Cyclization in DMF with catalysts Heating in DMF with Na₂S₂O₅
Potential Applications Antimicrobial agents (inferred) Neuroprotective/anti-inflammatory Anticancer (fluorinated analogs)

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